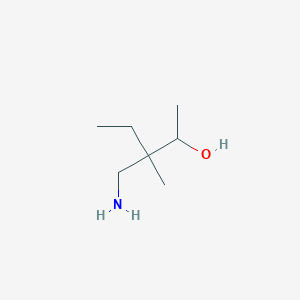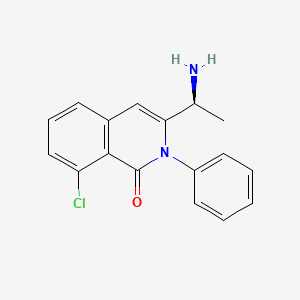
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Descripción general
Descripción
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. This compound has a broad range of biochemical and physiological effects, and it has been studied for its potential applications in various areas such as drug development, cancer research, and immunology.
Aplicaciones Científicas De Investigación
Synthesis and Cell Toxicity Activities
- A series of compounds, including (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, were synthesized and showed improved antitumor activities when various pyrimidine motifs were introduced at position C-8 of the isoquinolinone ring. These compounds exhibited significant cell toxicity activities against MDA-MB-231, HeLa, and HepG2 cells, indicating their potential in cancer research (Choi et al., 2022).
Anticancer Potential
- Literature data and preliminary results of biological assays suggest that 1-amino-3-hetarylisoquinolines, which are related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, could be considered as promising anticancer compounds (Konovalenko et al., 2020).
Synthetic Applications
- Research on 2-chloro-3-formylquinoline has provided novel and efficient syntheses of compounds including 3-aminoisooxazolo[5,4-b]quinoline, which is structurally related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one. These compounds have potential applications in the synthesis of diverse pharmaceuticals (Srivastava et al., 1987).
New Approaches to Synthesis
- A new approach to preparing 1-methyl-3-phenylisoquinoline derivatives, which are closely related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been developed. This method involves heating polyphosphate ester and the appropriate oximes, showing utility in synthesizing isoquinoline derivatives with diverse substituents (Niemczak et al., 2015).
Antimicrobial Evaluation
- Synthesized 4-phenyl-3-isoquinolinoyl-hydrazones, related to the (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, were evaluated for their antibacterial and antifungal activities. Some of these compounds showed fairly active results against various bacteria including Staphylococcus aureus and Staphylococcus epidermidis (Vittorio et al., 1995).
Mecanismo De Acción
Target of Action
Duvelisib int is a potent inhibitor of phosphoinositide-3 kinases (PI3K), specifically the isoforms delta and gamma . These isoforms play a crucial role in both innate and adaptive immunity .
Mode of Action
Duvelisib int acts as a strong reversible inhibitor of PI3K-δ and PI3K-γ . By inhibiting these isoforms, Duvelisib int disrupts the signaling pathways that promote cellular growth, proliferation, survival, and migration .
Biochemical Pathways
The inhibition of PI3K-δ and PI3K-γ by Duvelisib int affects multiple downstream kinases, including those in the B-cell receptor (BCR) pathway . This results in the prohibition of proliferation and reduction of viability in malignant B cells .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption, is a p-gp substrate, and inhibits cyp1a2 and cyp2c19 . It is also BBB permeant . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3K-δ and PI3K-γ by Duvelisib int leads to the disruption of malignant B-cell proliferation and the tumor microenvironment . This results in reduced viability of malignant B cells .
Propiedades
IUPAC Name |
3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINZXIFJMLTOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |
CAS RN |
1350643-72-9 | |
| Record name | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



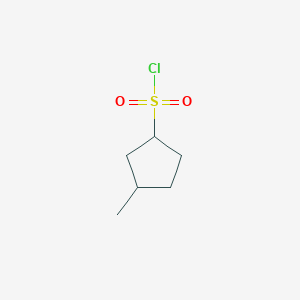
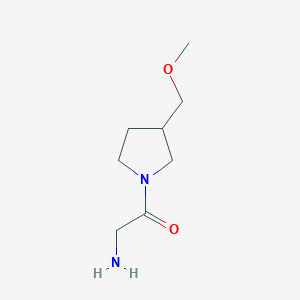
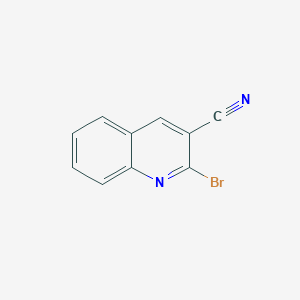

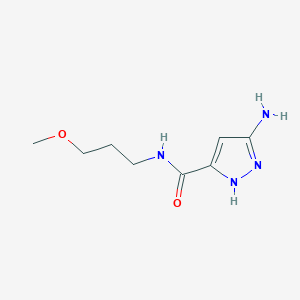
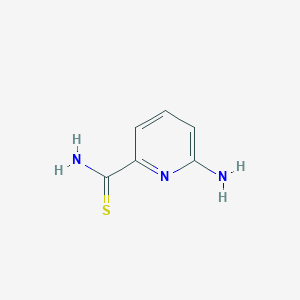
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)


